Technical Whitepaper: N-Ethyl-4-aminotetrahydropyran Hydrochloride in Medicinal Chemistry
Technical Whitepaper: N-Ethyl-4-aminotetrahydropyran Hydrochloride in Medicinal Chemistry
Executive Summary
In modern drug discovery, the strategic selection of aliphatic heterocyclic building blocks is paramount for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. N-ethyl-4-aminotetrahydropyran hydrochloride has emerged as a highly versatile secondary amine intermediate. By serving as a bioisosteric replacement for traditional carbocycles and piperidines, this compound allows medicinal chemists to finely tune lipophilicity, reduce basicity, and enhance the metabolic stability of therapeutic agents targeting complex diseases, including oncology and infectious diseases.
Physicochemical Profiling & Molecular Weight Analysis
Understanding the exact physicochemical parameters of this building block is critical for precise stoichiometric calculations during high-throughput parallel synthesis. The compound is typically utilized in its hydrochloride salt form rather than the free base. The free base is a liquid at room temperature and is susceptible to oxidative degradation. Conversion to the hydrochloride salt yields a highly stable, crystalline solid that ensures extended shelf-life and precise handling,[1].
Table 1: Chemical and Structural Identifiers
| Property | Free Base | Hydrochloride Salt |
| IUPAC Name | N-ethyloxan-4-amine | N-ethyloxan-4-amine hydrochloride |
| CAS Number | 211814-15-2 | 1158623-65-4 |
| Molecular Formula | C₇H₁₅NO | C₇H₁₆ClNO |
| Molecular Weight | 129.20 g/mol | 165.66 g/mol |
| SMILES | CCNC1CCOCC1 | Cl.CCNC1CCOCC1 |
Table 2: Pharmacokinetic & Physicochemical Profiling
| Parameter | Value | Pharmacological Implication |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | Excellent membrane permeability; optimal for blood-brain barrier (BBB) penetration[1]. |
| LogP (Predicted) | ~1.19 | Favorable lipophilicity for oral bioavailability, adhering strictly to Lipinski's Rule of 5[1]. |
| Hydrogen Bond Donors | 1 | Facilitates critical target kinase/protease hinge-binding interactions[1]. |
| Hydrogen Bond Acceptors | 2 | Enhances aqueous solubility via the endocyclic tetrahydropyran oxygen[1]. |
Mechanistic Role in Drug Design
The incorporation of the N-ethyl-4-aminotetrahydropyran motif into a drug scaffold is rarely accidental; it is driven by specific structural and mechanistic goals:
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Bioisosteric Basicity Modulation: Replacing a traditional piperidine ring with a tetrahydropyran (THP) ring fundamentally alters the basicity of the scaffold. By removing the protonatable endocyclic nitrogen, the THP ring prevents excessive accumulation in acidic subcellular compartments (such as lysosomes), thereby improving the overall volume of distribution and mitigating the risk of drug-induced phospholipidosis.
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Targeted Oncology Applications (ATR Inhibitors): Ataxia telangiectasia and Rad3-related (ATR) kinase is a critical target in the DNA damage response (DDR) pathway. Aminopyrazine-isoxazole derivatives utilizing the tetrahydropyran-4-amine motif have been successfully developed as potent ATR inhibitors. The THP ring provides the exact spatial geometry required to occupy the kinase binding pocket while maintaining favorable solubility[2].
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Antimalarial Development (Plasmepsin X Inhibitors): In the development of orally available antimalarial agents like UCB7362, the tetrahydropyran-4-amine scaffold is utilized to synthesize cyclic acyl guanidines. The addition of the THP ring significantly improves metabolic stability in human hepatocytes and maintains excellent aqueous solubility, which is critical for achieving the necessary in vivo efficacy against Plasmodium falciparum[3].
Synthetic Integration Workflow
The following diagram illustrates the logical progression of synthesizing the N-ethyl-4-aminotetrahydropyran hydrochloride salt and its subsequent integration into advanced drug discovery pipelines.
Synthetic workflow of N-ethyl-4-aminotetrahydropyran HCl in drug discovery pipelines.
Standardized Experimental Protocol: Synthesis & Isolation
To ensure reproducibility and high yield, the following step-by-step protocol outlines a self-validating system for the synthesis of N-ethyl-4-aminotetrahydropyran hydrochloride via reductive amination.
Phase 1: Imine Formation & Reduction
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Reagent Assembly: In an oven-dried, argon-purged round-bottom flask, dissolve tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration).
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Amine Addition: Add ethylamine (2.0 M solution in THF, 1.5 eq). Introduce a catalytic amount of glacial acetic acid to adjust the microenvironment pH to ~5.5.
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Causality: The mildly acidic pH accelerates the dehydration of the hemiaminal intermediate, driving the equilibrium toward the target iminium ion.
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Selective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).
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Causality: The choice of NaBH(OAc)₃ over standard NaBH₄ is critical. NaBH(OAc)₃ is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the unreacted ketone starting material, preventing the formation of tetrahydro-2H-pyran-4-ol as an unwanted byproduct.
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Validation Checkpoint 1: After 4 hours at room temperature, analyze an aliquot via LC-MS. The disappearance of the ketone mass and the appearance of the [M+H]⁺ peak at 130.12 m/z confirms successful free base formation.
Phase 2: Workup & Salt Formation
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Quenching: Quench the reaction slowly with saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer three times with DCM.
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Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base (N-ethyltetrahydro-2H-pyran-4-amine) as a pale yellow liquid.
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Crystallization: Dissolve the crude free base in anhydrous diethyl ether and cool to 0 °C. Dropwise, add 4.0 M HCl in dioxane (1.1 eq).
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Causality: Dioxane perfectly solubilizes the HCl gas while acting as an anti-solvent for the resulting hydrochloride salt. This induces rapid, high-purity crystallization without the need for complex silica gel chromatography.
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Validation Checkpoint 2: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum. Validate the final compound via ¹H NMR (D₂O); the spectrum must show the absence of the ketone carbonyl carbon (via ¹³C NMR) and the presence of the ethyl group protons (triplet at ~1.2 ppm, quartet at ~2.8 ppm). The final molecular weight of the isolated powder is 165.66 g/mol .
References
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Title: Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors and Preclinical Safety Assessment of UCB7362 Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
- Title: US10822331B2 - Processes for preparing ATR inhibitors Source: Google Patents URL
